molecular formula C15H18N4O3S2 B2868036 (4-(Methylsulfonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone CAS No. 1172573-46-4

(4-(Methylsulfonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Cat. No.: B2868036
CAS No.: 1172573-46-4
M. Wt: 366.45
InChI Key: PWCBYBBWCKVHPN-UHFFFAOYSA-N
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Description

(4-(Methylsulfonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H18N4O3S2 and its molecular weight is 366.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s known that similar compounds can cause changes in cell viability . This suggests that the compound may interact with its targets to induce cellular changes, potentially leading to altered cell viability.

Biochemical Pathways

Related compounds have been found to affect various biological activities , indicating that this compound may also influence multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to exhibit acceptable pharmacokinetic profiles , suggesting that this compound may also have favorable ADME properties that impact its bioavailability.

Result of Action

It has been observed that similar compounds can produce a loss of cell viability , suggesting that this compound may also lead to similar cellular effects.

Properties

IUPAC Name

(2-anilino-1,3-thiazol-4-yl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-24(21,22)19-9-7-18(8-10-19)14(20)13-11-23-15(17-13)16-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCBYBBWCKVHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.